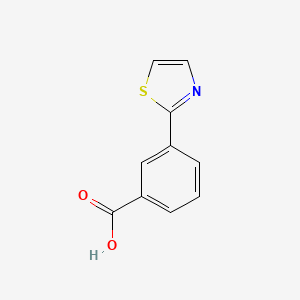

3-(1,3-噻唑-2-基)苯甲酸

描述

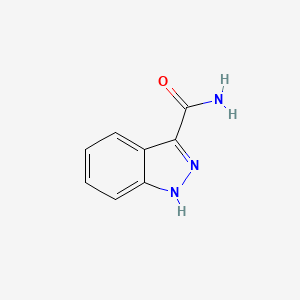

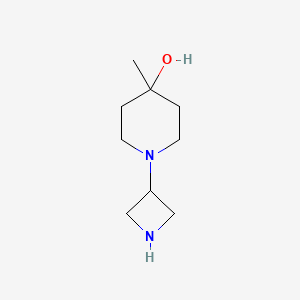

The compound 3-(1,3-Thiazol-2-yl)benzoic acid is a derivative of benzoic acid, which is a well-known aromatic carboxylic acid. It is characterized by the presence of a thiazole ring, a heterocyclic compound containing both sulfur and nitrogen, attached to the benzene ring of benzoic acid. This structural modification is significant as thiazole derivatives are known for their biological activities and applications in pharmaceuticals .

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and the formation of the thiazole ring. For instance, the synthesis of coumarin-thiazole derivatives, which are structurally related to 3-(1,3-Thiazol-2-yl)benzoic acid, has been reported to involve the preparation of the thiazole moiety followed by its incorporation into other molecular frameworks . Similarly, the synthesis of benzo[d]thiazol-2-yl derivatives can involve cyclization of chloro-arylacrylic acids to form the benzoic acid core, which can then be further functionalized .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. For example, the structure of a benzo[d]thiazol-2-yl derivative was confirmed using single-crystal X-ray diffraction and optimized using density functional theory (DFT) calculations . The molecular geometry, vibrational modes, and chemical shifts are typically in good agreement with experimental data, which is also true for other related compounds .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including condensation with other molecules to form more complex structures. For example, benzoic acids formed in situ from chloro-arylacrylic acids can undergo condensation with amino-triazoles to yield triazolothiadiazoles . Additionally, thiazole-containing benzoic acid derivatives can act as inhibitors for enzymes such as protein kinase CK2, where modifications to the benzoic acid moiety can maintain or enhance inhibitory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. For instance, the introduction of a thiazole derivative into a polymer matrix can impart antimicrobial properties, as seen with the coumarin-thiazole derivative incorporated into polyurethane varnish . The physical and mechanical resistances of such formulations can be enhanced by the addition of the thiazole derivative. The thermal behavior of these compounds can be studied using TG/DTA thermograms, which summarize the material's stability against temperature . Additionally, the solvent can affect the molecular aggregation of thiazole derivatives, as observed in spectroscopic studies .

科学研究应用

植物生长调节剂的合成

已合成3-(1,3-噻唑-2-基)苯甲酸及其衍生物,用于测试其作为潜在植物生长调节剂的效果。合成过程包括从商业可获得的材料开始的四步程序,形成噻唑酯,最终产生苯甲酸 (Teitei, 1980)。

抗菌应用

源自3-(1,3-噻唑-2-基)苯甲酸的化合物表现出显著的抗菌活性。一个显著的应用包括将它们并入聚氨酯等聚合物中,用于抗菌涂层。这些涂层展示了对各种微生物有效的抗菌性能 (El‐Wahab et al., 2014)。

抗炎活性

已合成3-(1,3-噻唑-2-基)苯甲酸的衍生物,并显示出具有抗炎活性。这包括它们在非甾体类抗炎药(NSAIDs)的开发中的使用 (Lynch et al., 2006)。

太阳能应用

3-(1,3-噻唑-2-基)苯甲酸衍生物在太阳能领域中使用,特别是在染料敏化太阳能电池中。它们作为电子受体有助于提高这些电池的功率转换效率和稳定性 (Yang et al., 2016)。

腐蚀抑制

已确定噻唑衍生物,包括与3-(1,3-噻唑-2-基)苯甲酸相关的化合物,作为有效的腐蚀抑制剂,特别是对于在恶劣化学环境中的油井管道钢 (Yadav et al., 2015)。

生物膜抑制

新型噻唑烷二酮,可由3-(1,3-噻唑-2-基)苯甲酸衍生,已合成并评估其在抑制生物膜生长方面的功效。这些化合物展示了强大的抗菌性能,使它们在医疗和工业应用中具有相关性 (Pan et al., 2011)。

属性

IUPAC Name |

3-(1,3-thiazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFSSABBFANDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610558 | |

| Record name | 3-(1,3-Thiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Thiazol-2-yl)benzoic acid | |

CAS RN |

847956-27-8 | |

| Record name | 3-(1,3-Thiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)

![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)

![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)

![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)

![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)